Cas no 827345-04-0 (Benzenebutanamide, N,3,4-trimethoxy-N-methyl-)

Benzenebutanamide, N,3,4-trimethoxy-N-methyl- structure
827345-04-0 structure
Product name:Benzenebutanamide, N,3,4-trimethoxy-N-methyl-
CAS No:827345-04-0
MF:C14H21NO4
MW:267.32084441185
CID:684312
PubChem ID:14918168

Benzenebutanamide, N,3,4-trimethoxy-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanamide, N,3,4-trimethoxy-N-methyl-
    • 4-(3,4-dimethoxyphenyl)-N-methoxy-N-methylbutanamide
    • 827345-04-0
    • DTXSID30565379
    • Inchi: InChI=1S/C14H21NO4/c1-15(19-4)14(16)7-5-6-11-8-9-12(17-2)13(10-11)18-3/h8-10H,5-7H2,1-4H3
    • InChI Key: WIGLNEVCJLLFDZ-UHFFFAOYSA-N
    • SMILES: CN(C(=O)CCCC1=CC(=C(C=C1)OC)OC)OC

Computed Properties

  • Exact Mass: 267.14705815g/mol
  • Monoisotopic Mass: 267.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 48Ų

Benzenebutanamide, N,3,4-trimethoxy-N-methyl- Related Literature

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(CAS:827345-04-0)Benzenebutanamide, N,3,4-trimethoxy-N-methyl-
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